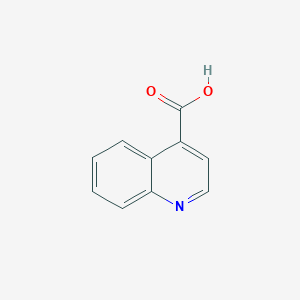

Quinoline-4-carboxylic acid

Descripción general

Descripción

Quinoline-4-carboxylic acid is a heterocyclic organic compound characterized by a quinoline backbone with a carboxylic acid group at the 4-position. This scaffold is a cornerstone in medicinal chemistry due to its structural versatility and broad-spectrum biological activities. Derivatives of this compound exhibit antiviral, antibacterial, anti-inflammatory, antimalarial, antileishmanial, and antioxidant properties . Its pharmacological relevance is further highlighted by its role as a precursor to clinically significant agents, such as the uricosuric drug cinchophen (2-phenylthis compound) . The compound’s synthetic adaptability allows for targeted modifications at positions 2, 3, 6, and 7, enabling optimization of bioactivity and physicochemical properties .

Métodos De Preparación

Classical Synthetic Approaches

Pfitzinger Reaction

The Pfitzinger reaction remains the most widely used method for synthesizing quinoline-4-carboxylic acids. This one-pot condensation involves isatins (1) and ketones (2) under alkaline conditions to form 2-arylquinoline-4-carboxylic acids (3). Zhou et al. optimized this protocol using trimethylsilyl chloride (TMSCl) as a mediator, achieving yields of 85–92% under mild conditions (40–60°C, 6–8 hours) . The reaction proceeds via esterification and cyclization, with water or alcohols as solvents.

Key advancements :

-

TMSCl mediation : Enhances cyclization efficiency by activating the carbonyl group of isatins .

-

Scalability : Demonstrated for gram-scale synthesis without yield loss .

Limitations :

-

Requires stoichiometric alkali, generating waste.

-

Limited to electron-deficient anilines due to intermediate stability.

Oxidative Halogenation

A patent by US3691171A describes the oxidation of 2-hydroxy-4-halogenomethylquinolines (4) using alkaline hydrogen peroxide (H₂O₂) to yield 2-hydroxyquinoline-4-carboxylic acids (5) . Optimal conditions include:

-

Mole ratios : 1:10–1:20 (substrate:H₂O₂), 1:6–1:15 (substrate:NaOH).

-

Temperature : 50–70°C.

-

pH adjustment : Acidification to pH 1–4 precipitates the product.

Advantages :

Drawbacks :

Multicomponent Condensation Strategies

Three-Component Synthesis

A three-component reaction of anilines (6), aldehydes (7), and pyruvic acid (8) efficiently constructs quinoline-4-carboxylic acids (9). Wadher et al. reported 75–90% yields using ethanol under reflux (3 hours) . Electron-withdrawing groups on anilines (e.g., -CF₃, -NO₂) enhance reactivity by stabilizing the imine intermediate.

Mechanistic insights :

-

Aldehyde and aniline condense to form a Schiff base.

-

Pyruvic acid undergoes Knoevenagel condensation with the Schiff base.

-

Cyclization and aromatization yield the quinoline core.

Applications :

Microwave-Assisted Synthesis

Bhatt et al. reduced reaction times from hours to minutes using microwave irradiation (300 W, 1–2 minutes) . For example, 2-phenyl-7-chlorothis compound was obtained in 88% yield versus 72% under conventional heating.

Benefits :

-

Energy efficiency.

-

Minimal byproduct formation.

Green Chemistry Innovations

Fe₃O₄@SiO₂@Urea-Thiazole Catalyst

A magnetically recoverable Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst enabled a solvent-free synthesis of 2-arylquinoline-4-carboxylic acids (10) from isatins (11) and ketones (12) . Key features:

Sustainability metrics :

Aqueous-Phase Reactions

Metwally et al. achieved 80–85% yields using water as a solvent and KOH as a base (reflux, 3 hours) . This method eliminates organic solvents, aligning with green chemistry principles.

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido quinolina-4-carboxílico experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser catalizada por agentes oxidantes para formar derivados de quinolina.

Reducción: Las reacciones de reducción pueden convertir el ácido quinolina-4-carboxílico en sus alcoholes o aminas correspondientes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina, que pueden funcionalizarse aún más para aplicaciones específicas .

Aplicaciones Científicas De Investigación

Medicinal Applications

Quinoline-4-carboxylic acid and its derivatives have been extensively studied for their therapeutic potential. Key applications include:

- Antimicrobial Activity : QCA exhibits strong antimicrobial properties against various pathogens. Studies have shown that certain derivatives of QCA possess significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study highlighted that substituted quinoline-4-carboxylic acids demonstrated profound antimicrobial effects, particularly against Staphylococcus aureus and Candida albicans .

- Cancer Treatment : Recent research has identified QCA derivatives as potent inhibitors of SIRT3, a protein implicated in cancer progression. A series of synthesized compounds showed selective inhibition with promising IC values, indicating their potential use in cancer therapy . Furthermore, quinoline derivatives have been evaluated for their anti-tumor activities against various cancer cell lines, showing high selectivity and potency .

- Antileishmanial Activity : Certain QCA derivatives have been synthesized and tested for their effectiveness against Leishmania donovani, the causative agent of leishmaniasis. The compounds were subjected to biological evaluation, revealing significant antileishmanial activity with determined IC50 values .

Case Studies

Several case studies underscore the efficacy and versatility of this compound:

Mecanismo De Acción

El mecanismo de acción del ácido quinolina-4-carboxílico y sus derivados a menudo implica la inhibición de enzimas específicas o la interacción con dianas moleculares. Por ejemplo, ciertos derivados actúan como potentes inhibidores de las fosfatasas alcalinas al unirse al sitio activo de la enzima, evitando así su actividad . Los estudios de acoplamiento molecular han demostrado que estos compuestos pueden unirse eficazmente a la enzima, lo que destaca su potencial como agentes terapéuticos .

Comparación Con Compuestos Similares

The biological activity of quinoline-4-carboxylic acid derivatives is highly dependent on substituent patterns. Below is a detailed comparison of structurally related compounds, emphasizing their substituents, synthesis routes, and biological outcomes.

Table 1: Key Derivatives of this compound

Structure-Activity Relationships (SAR)

- Position 2 :

- Position 6: Alkyl (e.g., butyl) or halogen substituents increase antitubercular activity by mimicking fluoroquinolones’ DNA gyrase inhibition .

- Position 3/4 :

Actividad Biológica

Quinoline-4-carboxylic acid (QCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of QCA, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings and case studies.

1. Overview of this compound

Quinoline derivatives, including QCA, are known for their broad spectrum of biological activities. The quinoline core is a vital structure in many pharmaceuticals, particularly in treatments for malaria, cancer, and infections. The carboxylic acid functional group enhances the solubility and bioactivity of these compounds.

2. Antimicrobial Activity

2.1 Antibacterial Properties

Research has shown that QCA exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study evaluating derivatives of QCA, compounds demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis, with some derivatives showing enhanced potency due to structural modifications .

| Compound | Bacterial Strain | Activity (IC50 µg/mL) |

|---|---|---|

| 5a | S. aureus | 12 |

| 5b | B. subtilis | 15 |

| 5c | E. coli | 20 |

| 5d | P. aeruginosa | >50 |

2.2 Antifungal Activity

QCA has also been evaluated for antifungal properties. In vitro studies have indicated effectiveness against various fungal strains, with certain derivatives achieving IC50 values comparable to standard antifungal agents .

3. Anticancer Activity

This compound and its derivatives have been investigated for their anticancer potential. A significant study synthesized several QCA derivatives and tested them against multiple cancer cell lines, including H460 (lung cancer) and HT-29 (colon cancer). Many compounds displayed high selectivity and potency, with IC50 values indicating strong anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| QCA | H460 | 1.5 |

| QCA | HT-29 | 3.0 |

| QCA-Derivative 1 | MKN-45 | 0.8 |

| QCA-Derivative 2 | U87MG | 2.5 |

The mechanism by which QCA exerts its biological effects is varied:

- Alkaline Phosphatase Inhibition : Some studies have focused on QCA as a scaffold for developing inhibitors of alkaline phosphatases, which play roles in various physiological processes and diseases .

- SIRT3 Inhibition : Novel derivatives have been identified as selective inhibitors of SIRT3, a protein involved in metabolic regulation and cancer progression .

- Antimalarial Activity : Certain quinoline derivatives have shown promising results against Plasmodium falciparum, with mechanisms involving the inhibition of translation elongation factors critical for protein synthesis in the parasite .

5. Case Studies

5.1 Synthesis and Evaluation of Derivatives

A comprehensive study synthesized a series of this compound derivatives through various chemical reactions including Pfitzinger reactions and amidation techniques. The synthesized compounds were characterized using spectroscopic methods (NMR, IR) and evaluated for their biological activities against specific pathogens .

5.2 Structure-Activity Relationship (SAR)

Research into the SAR of QCA has revealed that modifications at specific positions on the quinoline ring can significantly enhance antibacterial and anticancer activities. For instance, introducing basic groups has been shown to improve binding affinity to target enzymes .

6. Conclusion

This compound represents a versatile scaffold in medicinal chemistry with promising biological activities across multiple therapeutic areas, including antimicrobial and anticancer applications. Ongoing research into its derivatives continues to uncover new potential uses and mechanisms of action that could lead to the development of novel therapeutic agents.

The exploration of this compound is crucial not only for drug discovery but also for understanding the underlying biochemical pathways it influences.

Q & A

Q. What are the key synthetic routes for preparing quinoline-4-carboxylic acid derivatives, and how do reaction conditions influence product selectivity?

The Doebner and Pfitzinger reactions are widely used for synthesizing this compound derivatives. The Doebner reaction involves a three-component coupling of aniline, pyruvic acid, and aldehydes under acidic conditions (e.g., trifluoroacetic acid in ethanol), yielding substituted derivatives with high regioselectivity . The Pfitzinger reaction employs isatin and α-methyl ketones in aqueous alkaline media, followed by acidification to form carboxylated quinolines . Microwave-assisted synthesis under InCl₃ catalysis has also been reported to enhance reaction efficiency, reducing time from hours to minutes . Selectivity depends on substituent electronic effects, solvent polarity, and catalyst choice.

Q. How can spectroscopic and crystallographic methods differentiate structural isomers of this compound derivatives?

NMR spectroscopy (¹H/¹³C) identifies substituent positions via coupling patterns and chemical shifts. For example, the methoxy group in 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid shows a distinct singlet at δ 3.8–4.0 ppm . Mass spectrometry (HRMS) confirms molecular formulas, while X-ray crystallography resolves spatial arrangements, such as the planar quinoline ring and carboxylate torsion angles in 2-phenyl derivatives . Combined with IR spectroscopy (C=O stretch at ~1700 cm⁻¹), these methods eliminate ambiguity in isomer identification.

Q. What strategies optimize the antibacterial activity of 2-arylthis compound derivatives through structure-activity relationship (SAR) studies?

Introducing electron-withdrawing groups (e.g., -NO₂, -Br) at the 2-phenyl position enhances antibacterial potency by increasing membrane permeability. For example, 2-(4-bromophenyl) derivatives exhibit MIC values of ≤1 µg/mL against S. aureus . Conversely, bulky substituents at the 6-position reduce activity due to steric hindrance. In vitro assays (broth microdilution) combined with logP calculations guide hydrophobicity optimization for improved bioavailability .

Q. How can contradictory biological data for this compound derivatives across studies be resolved?

Discrepancies in IC₅₀ values (e.g., alkaline phosphatase inhibition) often arise from assay conditions. For instance, h-TNAP inhibition by compound 3j (IC₅₀ = 22 nM) was validated using standardized phosphatase buffers (pH 9.8) and enzyme purity >95% . Cross-study comparisons require normalization to control compounds (e.g., levamisole for phosphatases) and adherence to FAIR data principles (metadata annotation for pH, temperature, and solvent systems) .

Q. What computational approaches predict the binding modes of this compound derivatives to therapeutic targets?

Molecular docking (AutoDock Vina) and homology modeling based on h-PLAP structures (PDB: 1ZED) identify key interactions. For alkaline phosphatase inhibitors, the carboxylate group forms hydrogen bonds with Arg166, while hydrophobic substituents (e.g., trifluoromethyl) occupy the allosteric pocket . MD simulations (GROMACS) assess binding stability, with RMSD <2 Å over 100 ns indicating robust target engagement .

Q. How is regioselectivity controlled during the synthesis of polysubstituted quinoline-4-carboxylic acids?

Regioselectivity in the Doebner reaction is governed by aldehyde electronic properties. Electron-deficient aldehydes favor substitution at the 2-position, while electron-rich analogs direct to the 6-position . For example, 2-(3,4,5-trimethoxyphenyl) derivatives are synthesized using trimethoxybenzaldehyde, leveraging its electron-donating methoxy groups to stabilize intermediates . Microwave irradiation further enhances selectivity by accelerating kinetic control pathways .

Q. What stability challenges exist for this compound derivatives under physiological conditions?

The carboxylate group is prone to decarboxylation at pH >7, reducing efficacy. Stability studies (HPLC monitoring) show that 2,8-bis(trifluoromethyl)-4-quinolinecarboxylic acid retains >90% integrity in pH 7.4 buffers for 24 hours, attributed to steric protection by CF₃ groups . Lyophilization or formulation in enteric coatings (e.g., Eudragit®) mitigates degradation in gastric environments .

Q. How can this compound derivatives be engineered for fluorescent sensing applications?

The extended π-system of 2-arylquinoline-4-carboxylic acids enables fluorescence (λₑₘ = 450–500 nm). Boronic acid-functionalized derivatives (e.g., 2-(4-boronophenyl)this compound) bind diols (e.g., dopamine), causing fluorescence quenching via photoinduced electron transfer (PET) . Optimization involves tuning the B(OH)₂ group’s position and using polar solvents (e.g., DMSO) to enhance quantum yield (Φ = 0.42) .

Q. What green chemistry approaches improve the sustainability of this compound synthesis?

Water-mediated Pfitzinger reactions eliminate organic solvents, achieving yields >80% with NaOH as a base . Catalytic InCl₃ in microwave reactors reduces energy consumption (3-minute reactions) and waste . Life-cycle assessments (LCAs) show a 60% reduction in E-factor compared to traditional methods .

Q. What mechanistic insights explain the alkaline phosphatase inhibition by this compound derivatives?

Potent inhibitors (e.g., 3e ) chelate Zn²⁺ ions in the enzyme’s active site via the carboxylate group, while hydrophobic substituents disrupt substrate access. Kinetic studies (Lineweaver-Burk plots) reveal non-competitive inhibition, with Kᵢ values <50 nM for h-IAP . Mutagenesis studies confirm Arg166 and His372 as critical residues for binding .

Propiedades

IUPAC Name |

quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMSRUREDGBWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197567 | |

| Record name | Quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored to light brown powder; [Alfa Aesar MSDS] | |

| Record name | 4-Quinolinecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

486-74-8 | |

| Record name | 4-Quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline-4-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOLINE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6V42SQ9E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.